Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate is a bicyclic organic compound featuring a four-membered azetidine ring substituted with a 4-(aminomethyl)phenyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthesis, while the aminomethylphenyl moiety provides a reactive primary amine for downstream functionalization . This compound is structurally distinct due to its rigid azetidine core, which influences conformational flexibility and pharmacokinetic properties compared to larger heterocycles like pyrrolidine or piperidine. Its applications span medicinal chemistry, particularly in the development of enzyme inhibitors or neuroprotective agents, where the amine group can engage in hydrogen bonding or ionic interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-13(10-17)12-6-4-11(8-16)5-7-12/h4-7,13H,8-10,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIRGVXJCLHZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445792-94-7 | |
| Record name | tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-(aminomethyl)phenylboronic acid under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and solvents, and employing large-scale purification methods such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The azetidine ring can be reduced to form more saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The aminomethyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine Derivatives with Aromatic Substituents
Key Compounds:
Analysis:
- Electron Effects: The trifluoromethyl group in 8d increases metabolic stability and lipophilicity (logP ~3.5 estimated) compared to the target compound’s polar aminomethyl group, which enhances aqueous solubility (logP ~2.1) .
- Aromatic Interactions: The thiophene in 8g enables π-π stacking but lacks hydrogen-bonding capacity, unlike the target compound’s primary amine, which is critical for binding to acidic residues in enzyme active sites .
Pyrrolidine and Piperidine Analogs
Key Compounds:
Analysis:
- Ring Size: The azetidine core (4-membered) in the target compound confers rigidity, reducing entropy loss upon binding to targets compared to pyrrolidine or azepane derivatives. However, pyrrolidine derivatives exhibit better synthetic yields due to reduced ring strain .
- Metabolic Stability: Azetidines generally show higher metabolic stability than azepanes, as larger rings are more prone to oxidative degradation .
Biological Activity
Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a tert-butyl group and an aminomethyl-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 252.33 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that modulate the activity of biological molecules. This interaction can influence several pathways related to metabolic processes and neurotransmission.
Biological Activities
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Anticancer Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines.
- Antibacterial Properties : Certain analogs demonstrate efficacy against bacterial strains.
- Neurological Effects : The compound may affect neurotransmitter systems, potentially acting as an antagonist at GABA receptors.
Anticancer Activity
A study evaluating the cytotoxicity of this compound against several human cancer cell lines found promising results. The compound exhibited IC50 values in the micromolar range, indicating its potential as an anticancer agent.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical) | 5.2 | |
| MCF-7 (Breast) | 7.8 | |
| A549 (Lung) | 6.5 |
Antibacterial Activity
In vitro studies have demonstrated that this compound possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in several studies, indicating that modifications to the azetidine ring or substituents on the phenyl group can significantly alter its biological activity. For instance, introducing halogen groups on the phenyl ring enhances anticancer potency.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
